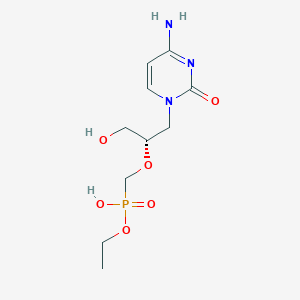
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a benzoyl group, an ethyl group, and a trifluoromethyl-substituted phenethyl group attached to a hydroxylamine moiety. Its unique structure makes it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of benzoyl chloride with N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yields. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various acyl-substituted hydroxylamines.
Scientific Research Applications
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in acylation reactions, while the hydroxylamine moiety can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
O-Benzoylhydroxylamine: A simpler analog without the ethyl and trifluoromethyl-substituted phenethyl groups.
N-Ethylhydroxylamine: Lacks the benzoyl and trifluoromethyl-substituted phenethyl groups.
N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine: Lacks the benzoyl and ethyl groups.
Uniqueness
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
94593-26-7 |
|---|---|
Molecular Formula |
C19H20F3NO2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] benzoate |
InChI |
InChI=1S/C19H20F3NO2/c1-3-23(25-18(24)16-9-5-4-6-10-16)14(2)12-15-8-7-11-17(13-15)19(20,21)22/h4-11,13-14H,3,12H2,1-2H3 |
InChI Key |
AOAKVWNYDRSALN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



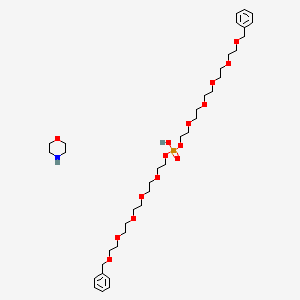
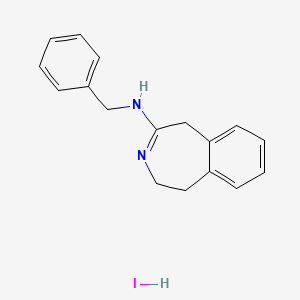
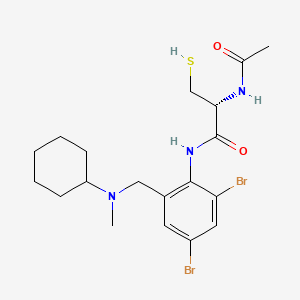

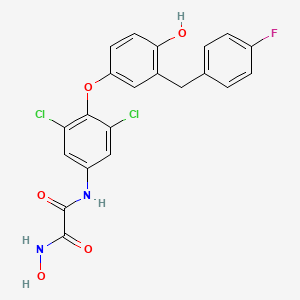
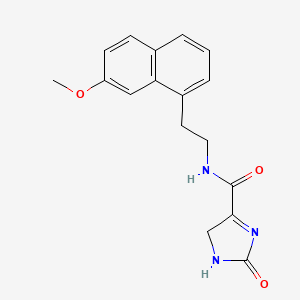

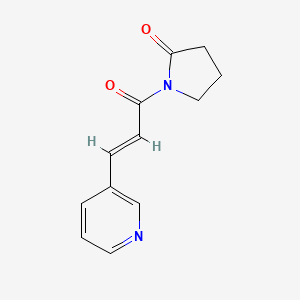
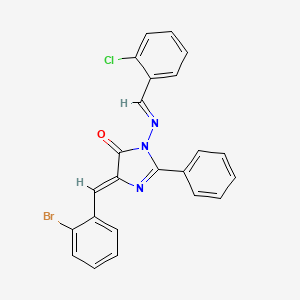
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)


